molecular formula C10H18FNO3 B591636 (3R,4R)-叔丁基 3-氟-4-羟基哌啶-1-羧酸酯 CAS No. 1174020-43-9

(3R,4R)-叔丁基 3-氟-4-羟基哌啶-1-羧酸酯

货号 B591636
CAS 编号: 1174020-43-9
分子量: 219.256
InChI 键: XRNLYXKYODGLMI-HTQZYQBOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of “(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate” is unique, contributing to its diverse applications in scientific research. Unfortunately, specific details about its molecular structure were not found in the search results.


Physical And Chemical Properties Analysis

“(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate” has specific physical and chemical properties that contribute to its potential applications in scientific research . Unfortunately, the search results do not provide detailed information about these properties.

科学研究应用

立体选择性合成

一个关键的研究领域是开发用于创建取代的叔丁基 3-烯丙基-4-羟基哌啶-1-羧酸酯衍生物的立体选择性合成方法。这些方法旨在控制哌啶环的 3 和 4 位的立体化学,这对于许多药物化合物的生物活性至关重要。例如,Boev 等人(2015 年)展示了一种通过三津野反应将叔丁基 3-烯丙基-4-氧代哌啶-1-羧酸酯及其衍生物转化为反式(3R,4R)异构体的的方法,然后进行碱性水解 Boev 等人,2015 年

乙烯氟基团的应用

乙烯氟基团已被探索作为乙酰基阳离子等价物,用于立体选择性合成哌啶酸衍生物,哌啶酸衍生物是药物合成中的重要中间体。Purkayastha 等人(2010 年)重点介绍了以叔丁基 (2S,5S)-2-叔丁基-5-(2-氟烯丙基)-3-甲基-4-氧代咪唑烷-1-羧酸酯为起点的级联反应,得到重要的哌啶酸衍生物。这项研究强调了氟化基团在增强合成转化反应活性和选择性方面的效用 Purkayastha 等人,2010 年

利用工业废料

从工业废料中合成新的手性双环 3-羟基哌啶展示了化学合成中资源利用的创新方法。Wilken 等人(1997 年)描述了一种高度非对映选择性开环扩环方法,以从 β-氨基醇创建手性哌啶衍生物。这项研究展示了化学制造中可持续实践的潜力 Wilken 等人,1997 年

药物中间体的工艺开发

另一个应用涉及为药物中间体开发可扩展的合成工艺。Li 等人(2014 年)描述了作为雌激素相关受体 1 (ERR1) 的有效抑制剂的新型化合物工艺开发,利用 (3R,4R)-叔丁基 3-氟-4-羟基哌啶-1-羧酸酯作为关键中间体。这项工作说明了在制药行业中高效、可重复的合成方法的重要性 Li 等人,2014 年

氟合成的新型保护基团

对氟合成技术的研究也看到了叔丁醇衍生物作为新型保护基团的应用。Pardo 等人(2001 年)研究了叔丁醇的氟化衍生物在氟合成中保护羧酸,展示了叔丁基基化合物在现代合成化学中的多功能性 Pardo 等人,2001 年

属性

IUPAC Name

tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLYXKYODGLMI-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

955029-44-4
Record name rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 6.5 mL of an ethanol solution containing 0.49 g of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, 94 mg of sodium borohydride was added under cooling with ice, and the mixture was stirred for 1 hour. The reaction mixture was added with water and ethyl acetate. The organic layer was separated, washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to obtain 0.42 g of a colorless oily substance, tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, 2.3 (80 g, 0.368 mol) in THF (800 mL) was treated with L-Selectride (405 mL, 0.405 mol, drop wise) at −78° C. under nitrogen atmosphere. The resulting reaction mixture was stirred for 30 min. at the same temperature, MeOH (45.1 mL, 1.105 mol) 1M NaOH (1104 mL, 1.105 mol) were added and the reaction was allowed to warm to 0° C. The reaction was quenched by drop wise addition of H2O2 (125.1 mL, 1.843 mol). The volatiles were removed under vacuume and diluted with water (500 mL) and methylene chloride (500 mL). After separation, the organic layer was washed brine, dried over Na2SO4 and concentrated in vacuum to provide the desired product tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, 2.4 (63 g, 78%). 1HNMR (CDCl3, 400 MHz): δ 4.70-4.65 (m, 0.5H), 4.58-4.52 (m, 0.5H), 3.99-3.84 (m, 2H), 3.82-3.58 (m, 1H), 3.55-3.27 (m, 1H), 3.18 (brs, 1H), 2.06 (brs, 1H), 1.89-1.70 (m, 2H), 1.47 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
45.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
125.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate [van Niel, M. B.; et al.; J. Med: Chem. 1999, 42, 2087-2104] (52.27 g, 241 mmol) was dissolved in anhydrous MeOH (600 mL), cooled to 0° C. and treated in portions with sodium borohydride (37.8 g, 361 mmol) over a 15 minute period. After stirring at 0° C. for 30 minutes, the mixture was stirred at ambient temperature for 4 hours. The mixture was concentrated under reduced pressure and the residue was partitioned between saturated ammonium chloride solution (400 mL) and EtOAc (400 mL). The aqueous layer was extracted with EtOAc and the combined organic extracts were washed with brine (200 mL), dried over Na2SO4, filtered and concentrated to provide the desired product as a thick oil that slowly solidified upon standing (52.7 g).
Quantity
52.27 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。